Olivoretin E
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110187-21-8 |
|---|---|
Molecular Formula |
C29H43N3O2 |
Molecular Weight |
465.7 g/mol |
IUPAC Name |
(6S,9S,14R,17R)-17-tert-butyl-14-ethenyl-6-(methoxymethyl)-10,14-dimethyl-9-propan-2-yl-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one |
InChI |
InChI=1S/C29H43N3O2/c1-10-29(7)12-11-20(28(4,5)6)24-21(29)14-22-23-18(15-30-25(23)24)13-19(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17,19-20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t19-,20-,26-,29-/m0/s1 |
InChI Key |
XVXFTYXRGYNKBI-JKRNNPMPSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4[C@H](CC[C@](C4=CC(=C23)N1C)(C)C=C)C(C)(C)C)COC |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C4C(CCC(C4=CC(=C23)N1C)(C)C=C)C(C)(C)C)COC |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies
Chromatographic Purification Strategies for Isolation
The purification of Olivoretin (B1219251) E and related teleocidin compounds from crude microbial extracts relies heavily on a sequence of chromatographic methods. These strategies are designed to separate the target alkaloid from other metabolites based on differences in their physicochemical properties, such as polarity, size, and affinity for specific stationary phases. The process typically involves an initial fractionation using traditional column chromatography followed by high-resolution techniques like HPLC for final purification. tandfonline.com
High-Performance Liquid Chromatography (HPLC) is a critical high-resolution technique for the final purification of Olivoretin E and its analogs. tandfonline.com Reversed-phase HPLC (RP-HPLC) is the most powerful and commonly employed method for purifying these types of alkaloids. tandfonline.comnih.gov This technique separates compounds based on their hydrophobicity.
In the isolation of teleocidin-related compounds, which share structural similarities with this compound, various RP-HPLC systems have been successfully applied. For instance, a JµBondapak C18 column has been used with a mobile phase of 80% acetonitrile (B52724) in water to yield a pure compound. tandfonline.com In another example, a YMC A-311 column was utilized with a mobile phase consisting of 50% methanol (B129727) in water. tandfonline.com The purification of other indole (B1671886) alkaloids from Streptomyces has been achieved using semipreparative HPLC with gradient elution, where the concentration of the organic solvent (like acetonitrile or methanol) in water is gradually increased to elute compounds of increasing hydrophobicity. nih.govfrontiersin.org
The selection of the column and mobile phase is crucial for achieving optimal separation. The table below summarizes typical conditions used in the HPLC purification of teleocidin-class alkaloids.
| Parameter | Description | Example System 1 | Example System 2 |
| Technique | Reversed-Phase HPLC | Reversed-Phase HPLC | Semipreparative HPLC |
| Stationary Phase (Column) | C18 (Octadecylsilane) | JµBondapak C18 tandfonline.com | YMC-Hydrosphere C18 frontiersin.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | 80% Acetonitrile in Water tandfonline.com | Gradient of Methanol in Water frontiersin.org |
| Detection | UV Detector | Not Specified | Diode Array Detector (DAD) frontiersin.org |
This table presents data from the purification of related teleocidin and indole alkaloids, which serves as a model for this compound isolation.
Before the final HPLC step, several other preparative chromatographic methods are employed to fractionate the initial crude extract and enrich the concentration of the target compound.
Silica (B1680970) Gel Column Chromatography: This is a fundamental and widely used initial purification step for complex natural product extracts. tandfonline.comsjtu.edu.cn The crude extract, obtained from a solvent like ethyl acetate (B1210297), is loaded onto a column packed with silica gel. tandfonline.com Compounds are then separated based on their polarity by eluting with a solvent system of increasing polarity. For teleocidin-related compounds, a common mobile phase is toluene (B28343) with increasing proportions of acetone. tandfonline.com For other Streptomyces-derived indole alkaloids, gradients such as chloroform (B151607)/methanol or petroleum ether/ethyl acetate are used. frontiersin.orgsjtu.edu.cn
Reversed-Phase (ODS) Column Chromatography: Similar to RP-HPLC but on a larger, preparative scale, octadecylsilane (B103800) (ODS) column chromatography is used for intermediate purification steps. Fractions from the initial silica gel chromatography are often subjected to ODS chromatography. In the purification of teleocidin metabolites, a mobile phase of 55% methanol in water has been used to separate Ehrlich reagent-positive fractions. tandfonline.com
Size-Exclusion Chromatography: This method separates molecules based on their size. Sephadex LH-20 is a common stationary phase for this purpose in natural product isolation. sjtu.edu.cn Fractions containing indole alkaloids are passed through a Sephadex LH-20 column, typically with an eluent like a 1:1 mixture of chloroform and methanol, to remove impurities of different molecular sizes. sjtu.edu.cn
The following table summarizes these preparative methods used in the purification cascade for this compound and related alkaloids.
| Method | Stationary Phase | Typical Mobile Phase/Eluent | Purpose in Workflow |
| Silica Gel Chromatography | Silica Gel | Toluene/Acetone gradient tandfonline.com | Initial fractionation of crude extract |
| ODS Chromatography | Octadecylsilane (C18) | 55% Methanol in Water tandfonline.com | Intermediate purification of fractions |
| Size-Exclusion Chromatography | Sephadex LH-20 | Chloroform/Methanol (1:1) sjtu.edu.cn | Further purification based on molecular size |
| Preparative TLC | Silica Gel | Cyclohexane/Dichloromethane (1:1) ekb.eg | Small-scale purification |
Biosynthetic Pathway Elucidation of Olivoretin E
Identification of Biosynthetic Precursors
The construction of the Olivoretin (B1219251) E molecule begins with the assembly of its core components from simpler metabolic building blocks. The elucidation of these precursors has been crucial in mapping out the entire biosynthetic sequence.
A pivotal breakthrough in understanding Olivoretin E biosynthesis was the identification of Blastmycetin E as a key intermediate. rsc.org Research has indicated that the structural framework of this compound is derived from Blastmycetin E. rsc.org The conversion of Blastmycetin E, a minor teleocidin metabolite characterized by a tertiary butyl group, to des-O-methyl this compound has been demonstrated through acid treatment. rsc.org This finding strongly suggests that a C-26 methylation of a precursor leads to the formation of the this compound scaffold via Blastmycetin E. rsc.org Although the complete biosynthetic pathway from Blastmycetin E is still under investigation, its role as a direct precursor provides a critical link in the biosynthetic chain. rsc.org
Like other terpenoid indole (B1671886) alkaloids, the biosynthesis of this compound draws upon common primary metabolites. nih.gov The core indole portion of the molecule originates from the amino acid L-tryptophan. rsc.org The nine-membered lactam ring, a characteristic feature of the teleocidin family, is formed from the condensation of L-valine and L-tryptophan. rsc.org
The terpenoid portion of this compound is derived from the universal five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). beilstein-journals.orgnih.gov These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. beilstein-journals.orgcuni.cz These C5 units are then condensed to form geranyl pyrophosphate (GPP), the C10 precursor for the monoterpenoid moiety of this compound. mdpi.com
Enzymatic Steps and Key Biocatalysts in Olivoretin Biosynthesis
The assembly of this compound from its precursors is orchestrated by a suite of specialized enzymes that catalyze specific bond formations and rearrangements. The identification and characterization of these biocatalysts have provided profound insights into the chemical logic of the biosynthetic pathway.
A key enzyme in the later stages of teleocidin biosynthesis is the S-adenosylmethionine (SAM)-dependent methyltransferase, TleD. rsc.orgresearchgate.net This enzyme plays a crucial role in the diversification of the teleocidin scaffold, leading to the formation of various cyclic structures. rsc.orgresearchgate.net
The enzyme TleD is responsible for the methylation of the geranyl group attached to the indolactam core. rsc.orgresearchgate.netnih.gov Specifically, TleD catalyzes the transfer of a methyl group from SAM to the C-25 position of the precursor, teleocidin A-1. rsc.org This C-methylation is not merely a decorative step but a critical trigger for subsequent complex reactions. researchgate.netnih.gov While TleD facilitates methylation at C-25, it is hypothesized that another, yet unidentified, methyltransferase is responsible for the C-26 methylation required to produce the characteristic tertiary butyl group of the this compound structure. rsc.org
The C-methylation event catalyzed by TleD is the initiating step for terpene cyclization. rsc.orgresearchgate.netnih.gov The addition of a methyl group to the terminal double bond of the geranyl side chain of teleocidin A-1 generates a carbocationic intermediate. rsc.orgresearchgate.net This highly reactive intermediate then undergoes a series of cyclization and rearrangement reactions. rsc.org TleD facilitates the nucleophilic attack from the electron-rich indole ring onto the cation, leading to the formation of an indole-fused six-membered ring and yielding products like teleocidin B-1, teleocidin B-4, and des-O-methylolivoretin C. rsc.org This mechanism represents a remarkable example of a methylation event triggering a complex cascade of ring closures in terpenoid biosynthesis. researchgate.netnih.gov
P450 Oxidase (TleB) Function in C-N Bond Formation
A crucial step in the biosynthesis of the core indolactam structure, a precursor to this compound, is the formation of an intramolecular carbon-nitrogen (C-N) bond. This reaction is catalyzed by a cytochrome P450 monooxygenase, TleB. researchgate.netnih.gov TleB, along with its homolog HinD, facilitates the cyclization of the dipeptide N-methylvalyl-tryptophanol to generate indolactam V. nih.gov
The mechanism involves the direct and selective amination of a C-H bond. nih.gov Computational studies suggest that this process entails a proton transfer from the indole N1-H to the Fe(IV)=O unit of the enzyme, followed by hydrogen abstraction from the N13-H in the substrate's side chain. nih.gov This leads to a diradical coupling, forming the C4-N13 bond that defines the indole-fused nine-membered lactam core of indolactam V. nih.govnih.gov The flexibility of TleB's active site and the rotatable side chain of the substrate are critical for this intramolecular diradical coupling to occur. nih.gov In vitro studies have shown that TleB exhibits a degree of substrate promiscuity, capable of acting on modified substrates. nih.gov
Prenyltransferase (TleC) Involvement
Following the formation of the indolactam V scaffold, a prenylation step occurs, catalyzed by the prenyltransferase TleC. researchgate.netresearchgate.net This enzyme is responsible for attaching a geranyl pyrophosphate (GPP) moiety to the C-7 position of the indole ring of indolactam V. nih.gov This reaction is a "reverse" prenylation, where the nucleophilic attack originates from the indole ring onto the C-3 of the prenyl donor. rsc.org
Structural and in vitro analyses of TleC and its homolog MpnD have provided insights into their substrate specificity. researchgate.netnih.gov While both enzymes act on indolactam V, TleC prefers the C10 geranyl group, whereas MpnD utilizes a C5 dimethylallyl group. nih.gov The differing substrate preferences are attributed to key amino acid residues within their active sites. In TleC, residues such as Trp97, Phe170, and Ala173 create a hydrophobic pocket that accommodates the longer C10 alkyl chain of GPP. nih.gov
Non-Ribosomal Peptide Synthetase (TleA) in Indolactam Scaffold Formation
The initial building block of this compound is a dipeptide synthesized by a non-ribosomal peptide synthetase (NRPS), TleA. researchgate.netresearchgate.net NRPSs are large, modular enzymes that assemble peptides without the use of ribosomes. nih.govbiorxiv.org TleA is responsible for the formation of N-methyl-L-valyl-L-tryptophanol, the linear precursor that is subsequently cyclized by TleB. researchgate.netnih.gov
The TleA enzyme is part of a multi-domain assembly line. An adenylation (A) domain first selects and activates the specific amino acids (L-valine and L-tryptophan). These activated amino acids are then transferred to a peptidyl carrier protein (PCP) or thiolation (T) domain. A condensation (C) domain then catalyzes the formation of the peptide bond between the two amino acids. biorxiv.orgmdpi.com This orchestrated sequence of events ensures the correct assembly of the dipeptide precursor.
Genetic Characterization of the Biosynthetic Gene Cluster (tle cluster)
The genes encoding the core enzymes for the biosynthesis of teleocidin-type compounds, including the precursors to this compound, are organized into a biosynthetic gene cluster (BGC) known as the tle cluster. nih.govresearchgate.net In Streptomyces blastmyceticus, this cluster contains the genes tleA (NRPS), tleB (P450 oxidase), and tleC (prenyltransferase). nih.govresearchgate.net
Initial assumptions that the tle cluster was sufficient for the production of all teleocidin variants proved to be incorrect. rsc.org Heterologous expression of the tleABC cluster alone resulted in the production of lyngbyatoxin A, but not other teleocidins like teleocidin B. researchgate.net This indicated that additional enzymes, encoded by genes located outside of the main cluster, are required for further structural diversification. researchgate.net
Heterologous Expression Systems for Biosynthesis Research
Heterologous expression, the expression of a gene or gene cluster in a host organism that does not naturally produce the corresponding compound, has been an invaluable tool in studying the biosynthesis of this compound and related compounds. wikipedia.org By introducing the tle gene cluster into well-characterized host strains like Streptomyces lividans, Streptomyces albus, and Streptomyces avermitilis, researchers have been able to functionally characterize the roles of individual genes and identify pathway intermediates. researchgate.net
This approach led to the crucial discovery that the tleABC cluster alone only produces lyngbyatoxin A. researchgate.net It also enabled the screening for additional genes, such as the methyltransferase tleD, which was found outside the main cluster and is responsible for further modifications. rsc.orgresearchgate.net Furthermore, heterologous expression has revealed the potential for "crosstalk" between the introduced gene cluster and the host's native enzymes, leading to the generation of novel, unnatural derivatives of the natural products. researchgate.net
Proposed and Hypothetical Biosynthetic Routes for this compound
While the complete biosynthetic pathway to this compound has not been fully elucidated, the isolation of related compounds has allowed for the formulation of proposed routes. rsc.org this compound is distinguished by a tertiary butyl group at C-19. rsc.org
One proposed pathway involves the intermediate blastmycetin E, which also possesses a t-butyl group. rsc.orgnih.gov It is hypothesized that a C-26 methylation event could lead to the formation of the this compound scaffold from a blastmycetin E-like precursor. rsc.org This suggests the involvement of one or more as-yet-unidentified methyltransferases and cyclases that act on the prenylated indolactam core to generate the final complex structure of this compound. The synthesis of des-O-methyl this compound from blastmycetin E via acid treatment provides chemical evidence supporting this potential biosynthetic link. rsc.org
Table of Research Findings on this compound Biosynthesis
| Enzyme/Gene | Function | Substrate(s) | Product(s) | Research Approach |
|---|---|---|---|---|
| TleA | Non-Ribosomal Peptide Synthetase | L-valine, L-tryptophan | N-methyl-L-valyl-L-tryptophanol | Gene Cluster Analysis, Heterologous Expression |
| TleB | P450 Oxidase | N-methyl-L-valyl-L-tryptophanol | Indolactam V | Heterologous Expression, In Vitro Assays, Computational Studies |
| TleC | Prenyltransferase | Indolactam V, Geranyl Pyrophosphate | Lyngbyatoxin A | Heterologous Expression, In Vitro Assays, X-ray Crystallography |
| tle cluster | Biosynthetic Gene Cluster | Amino acids, Prenyl donors | Lyngbyatoxin A (when expressed alone) | Gene Cluster Identification, Heterologous Expression |
Table of Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| Indolactam V | |
| N-methyl-L-valyl-L-tryptophanol | |
| Geranyl Pyrophosphate | |
| Lyngbyatoxin A | |
| Des-O-methyl this compound | |
| Blastmycetin E |
Chemical Synthesis and Design of Olivoretin E Analogs and Derivatives
Strategies for Total Synthesis of Olivoretin (B1219251) E Scaffold
The total synthesis of the Olivoretin E scaffold is a complex undertaking, primarily due to the presence of a sterically hindered nine-membered lactam ring fused to an indole (B1671886) core and a challenging quaternary carbon center. Synthetic strategies are often modular, focusing on the initial construction of key building blocks that are later assembled to form the complete molecular architecture.
The indole nucleus is the foundational component of this compound and related teleocidins. The synthesis of appropriately functionalized indole derivatives is a critical first step in most total synthesis approaches. dergipark.org.tr These intermediates must possess the correct substitution pattern to allow for the subsequent annulation of the nine-membered ring and introduction of other functionalities.
A significant hurdle in the synthesis of the this compound scaffold is the creation of the all-carbon quaternary center at the C-19 position, which bears a tertiary butyl group. rsc.org The construction of such sterically congested centers is a well-known challenge in organic synthesis. researchgate.netnih.gov
Modern synthetic methodologies provide several avenues to tackle this challenge. Strategies such as transition metal-catalyzed reactions, multicomponent reactions, and hydroalkylation of olefins have been successfully employed to create quaternary carbons. researchgate.netnih.govnih.govresearchgate.net For instance, palladium-catalyzed asymmetric reactions, such as the carbonylative Heck reaction, have been used to construct chiral aza-quaternary centers in related heterocyclic systems. rsc.org In the context of teleocidin synthesis, a convergent and stereocontrolled approach utilized a Sigman-Heck reaction to construct a key quaternary stereocenter, demonstrating a powerful method for accessing this structural motif. researchgate.net These advanced synthetic techniques are essential for overcoming the steric hindrance and achieving the desired stereochemistry of the quaternary center in this compound.
| Synthetic Challenge | Key Methodologies | Relevance to this compound |
| Indole Ring Functionalization | Microflow Synthesis, Metal-Free Multi-Component Reactions | Efficient production of C4-substituted indole intermediates required for macrocycle formation. dergipark.org.trlabmanager.com |
| Quaternary Carbon Construction | Hydroformylation, Sigman-Heck Reaction, Asymmetric Catalysis | Creation of the sterically demanding C19 tertiary butyl-substituted quaternary center. researchgate.netnih.gov |
Semisynthetic Approaches to this compound Derivatives
Semisynthesis, which utilizes naturally occurring compounds as starting materials for chemical modification, offers a more direct route to novel derivatives. ebi.ac.uk This approach leverages the complex scaffold provided by nature, allowing chemists to explore the impact of specific structural changes on biological activity. nih.gov
One notable example of a semisynthetic transformation in the teleocidin family is the conversion of a precursor molecule into a derivative of this compound. Researchers have demonstrated that Des-O-methyl this compound can be readily synthesized from Blastmycetin E, a related teleocidin metabolite, through an acid-catalyzed treatment. rsc.org This transformation suggests a biosynthetic pathway where methylation at C-26 could lead to the this compound scaffold via Blastmycetin E. rsc.org Such precursor-based synthesis provides valuable material for biological testing and offers insights into potential biosynthetic relationships between different members of the teleocidin family. rsc.orgresearchgate.net
Standard derivatization techniques can be applied to the this compound scaffold to generate a library of analogs. These methods typically target reactive functional groups within the molecule. slideshare.netchromtech.com The primary hydroxyl group at C-14 in the teleocidin core is a common site for such modifications.
Acetylation: This reaction introduces an acetyl group, converting the hydroxyl group to an ester. It is a form of acylation that can alter the polarity and pharmacokinetic properties of the parent molecule. researchgate.netnumberanalytics.com
Alkylation: This process involves adding an alkyl group, converting the hydroxyl group to an ether. Similar to acetylation, alkylation modifies the molecule's properties and can be used to probe the steric and electronic requirements of its biological target. chromtech.comresearchgate.net
These derivatization reactions are generally straightforward and can be performed under mild conditions, making them suitable for modifying complex natural products. chromatographyonline.com The resulting esters and ethers can serve as valuable probes for SAR studies or as prodrugs. google.com
| Derivatization Method | Target Functional Group | Reagent Type | Potential Effect on Molecule |
| Acetylation | C-14 Hydroxyl | Acylating agents (e.g., Acetic Anhydride) | Increases lipophilicity, alters binding interactions. researchgate.netnumberanalytics.com |
| Alkylation | C-14 Hydroxyl | Alkylating agents (e.g., Methyl Iodide) | Reduces polarity, blocks hydrogen bonding. chromtech.comresearchgate.net |
Rational Design and Development of this compound Analogs
The rational design of this compound analogs is guided by its activity as a potent activator of Protein Kinase C (PKC). researchgate.net Understanding the SAR of teleocidins is crucial for designing new compounds with potentially improved or more specific activities. The chemical structure of a PKC activator can serve as a model for designing inhibitors, as demonstrated by the synthesis of hybrid molecules that block PKC binding sites. rsc.org
The development of new analogs can be approached through both rational and random design strategies. google.comgoogle.com By creating a variety of derivatives through total and semi-synthetic methods, researchers can systematically investigate which parts of the this compound molecule are essential for its biological activity. For example, modifying the substituents on the indole ring or the nine-membered lactam can provide critical information about the binding pocket of its target enzymes. researchgate.net This knowledge can then be used to design novel analogs with tailored properties, potentially leading to the development of valuable chemical probes or therapeutic leads.
Enzymatic Synthesis of Bioactive Compounds
The biosynthesis of teleocidin-type alkaloids like this compound is a complex process orchestrated by a series of specialized enzymes. This natural machinery provides a powerful toolkit for the chemoenzymatic synthesis of these intricate molecules. The pathway generally begins with the formation of the core indolactam V structure, which serves as a precursor to more complex members of the family. rsc.org
The key enzymatic steps in the biosynthesis of teleocidin B, a close relative of this compound, have been elucidated and involve several key enzymes. researchgate.netnih.gov A non-ribosomal peptide synthetase (NRPS), such as TleA, first synthesizes a dipeptide, typically N-methyl-L-valyl-L-tryptophanol (NMVT). nih.gov Following this, a cytochrome P450 oxidase, like TleB or LtxB, catalyzes an unusual intramolecular C-N bond formation to create the characteristic nine-membered indole-fused lactam ring of indolactam V. researchgate.netu-tokyo.ac.jp
Subsequent modifications introduce further complexity. A prenyltransferase, such as TleC, attaches a geranyl pyrophosphate (GPP) group to the C-7 position of the indolactam V indole ring through a reverse prenylation reaction. researchgate.netnih.govnih.gov The final cyclization of the terpene moiety is initiated by a C-methyltransferase, TleD, which methylates the geranyl group, leading to the formation of the teleocidin B scaffold. rsc.orgresearchgate.net The conversion of teleocidins into olivoretins is accomplished by a 14-O-methyltransferase. rsc.org It has also been shown that des-O-methyl this compound can be synthesized from blastmycetin E, another teleocidin metabolite, via acid treatment, suggesting a plausible biosynthetic pathway. rsc.org
| Enzyme | Enzyme Class | Function in Teleocidin/Olivoretin Biosynthesis | Reference |
|---|---|---|---|
| TleA | Non-Ribosomal Peptide Synthetase (NRPS) | Synthesizes the dipeptide precursor (e.g., NMVT) | nih.gov |
| TleB / LtxB | Cytochrome P450 Oxidase | Catalyzes intramolecular C4-N bond formation to create the indolactam V scaffold | researchgate.netnih.gov |
| TleC / LtxC | Prenyltransferase | Attaches a prenyl group (e.g., geranyl) to the C-7 position of indolactam V | rsc.orgnih.gov |
| TleD | C-Methyltransferase | Initiates terpene cyclization via methylation of the geranyl group | rsc.orgresearchgate.net |
| 14-O-methyltransferase | Methyltransferase | Converts teleocidins into olivoretins | rsc.org |
Creation of Unnatural Scaffolds and Derivatives
The inherent flexibility of the biosynthetic enzymes involved in teleocidin pathways has been exploited to create novel, unnatural analogs. Several of these enzymes exhibit relaxed substrate specificity, allowing them to accept and process modified or non-native substrates, leading to the generation of new molecular scaffolds. rsc.orgresearchgate.net
For instance, P450 oxidases like TleB and its homolog HinD can process substrate analogs to create new indolactams. nih.govresearchgate.net When HinD was supplied with N-methyl-L-phenylalanyl-L-tryptophanol (NMFT) instead of the natural substrate NMVT, it successfully produced the corresponding unnatural indolactam. nih.gov Similarly, the prenyltransferases TleC and MpnD can accept a variety of prenyl donors with different chain lengths (from C5 to C25), not just their native geranyl pyrophosphate (GPP) or dimethylallyl pyrophosphate (DMAPP). nih.gov This promiscuity allows for the enzymatic synthesis of a series of indolactam V derivatives with different lipophilic side chains at the C-7 position. nih.gov
Structure-based enzyme engineering has further expanded the possibilities for creating unnatural derivatives. By identifying key active-site residues that govern substrate selection, researchers have successfully engineered prenyltransferases to alter their preference for prenyl chain length and to control the regio- and stereo-selectivity of the prenylation reaction, resulting in the production of a series of novel, unnatural indolactams. nih.gov Beyond enzymatic methods, chemical synthesis has been used to create derivatives by modifying the core structure, such as generating diastereomers like (+)-epiindolactam-V and introducing substituents at various positions to probe the structural requirements for biological activity. acs.orgnih.gov
| Derivative Type | Modification Strategy | Enzyme/Method | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Phenyl-indolactam | Substrate analog supply | HinD (P450 oxidase) | Indolactam with a phenyl group instead of an isopropyl group | nih.gov |
| Variably Prenylated Indolactams | Alternative prenyl donor supply | TleC / MpnD (Prenyltransferases) | Indolactam V with C5 to C25 alkyl chains at C-7 | nih.gov |
| Regio/Stereo-selective Indolactams | Structure-based enzyme engineering | TleC / MpnD (Prenyltransferases) | Novel indolactams with altered prenylation patterns | nih.gov |
| Twist/Sofa-Restricted Analogs | Chemical synthesis (aza-Claisen rearrangement) | Chemical Synthesis | Conformationally constrained analogs to determine the active shape | acs.org |
| (+)-epiindolactam-V | Chemical synthesis | Chemical Synthesis | Diastereomer of natural (-)-indolactam V | acs.org |
Focused Library Generation of Indolactam-Based Analogs
To systematically explore the structure-activity relationships of indolactam alkaloids and develop potent, selective modulators of targets like PKC, focused libraries of analogs have been generated. Combinatorial chemistry and solid-phase synthesis have proven to be powerful strategies for producing a large number of derivatives from the core indolactam V scaffold. scielo.brnih.gov
One approach involves the solid-phase synthesis of a teleocidin library where diversity is introduced at key positions. nih.gov Based on the known structural requirements for binding to PKC, a 31-membered library of indolactam analogs was prepared with diverse substituents at the C-12, C-7, and N-13 positions. scielo.br The synthesis strategy involved the solution-phase formation of the nine-membered lactam ring, followed by the combinatorial incorporation of different chemical groups onto a solid support-bound intermediate. scielo.br For example, substituents can be introduced at the N-13 position via reductive amination and at the C-7 position via Sonogashira coupling. scielo.br
These libraries are then subjected to biological evaluation, allowing for the rapid identification of compounds with desired activities. nih.gov This methodology not only facilitates the discovery of potential therapeutic leads but also provides valuable insights into the pharmacophore of the indolactam scaffold. The generation of such libraries is crucial for developing analogs with improved properties, such as enhanced isozyme selectivity for PKC, which is a key goal in the design of new therapeutics. acs.orgnih.gov
| Library Core Structure | Diversification Points | Synthetic Strategy | Purpose | Reference |
|---|---|---|---|---|
| (-)-Indolactam V | C-12, C-7, N-13 | Solid-phase synthesis, Reductive Amination, Sonogashira Coupling | Generation of potential PKC activators/inhibitors | scielo.br |
| Teleocidin | N-13, C-12, C-7 alkyl chains | Solid-phase synthesis | Discovery of selective PKCδ down-regulators | nih.gov |
| Curacin A (Marine Natural Product) | Multiple positions via multicomponent reactions | Focused mixture library synthesis with fluorous trapping | Discovery of antimitotic agents | capes.gov.br |
| Bis-cyclic guanidine | Multiple variant positions | Scaffold-ranking and positional scanning combinatorial libraries | Discovery of broad-spectrum antibacterial agents | nih.gov |
Molecular and Cellular Activity Research of Olivoretin E
Investigation of Protein Kinase C (PKC) Activation Profiles
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical nodes in signal transduction, regulating a wide array of cellular processes. wikipedia.orgnih.gov The activation of PKC is a primary mechanism of action for teleocidin-type compounds. Upon activation, PKC enzymes translocate to the plasma membrane where they phosphorylate target proteins. wikipedia.org The teleocidin class of compounds, including the olivoretins, are known to function as potent PKC activators, often by mimicking the endogenous ligand diacylglycerol (DAG). wikipedia.orgnih.gov
The ability of a compound to activate PKC is quantified using in vitro kinase assays. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a model substrate, such as H1 histone, by a purified PKC isoform. nih.gov The extent of phosphorylation, often detected using radiolabeled ATP ([γ-³²P]ATP), is proportional to the enzyme's activity. nih.gov While specific data for Olivoretin (B1219251) E is not extensively detailed in publicly available research, the methodology used for its close analogs provides a clear framework for its evaluation. The components of a typical PKC activation assay are detailed below.
Table 1: Typical Components of an In Vitro PKC Kinase Activity Assay
| Component | Function / Description | Reference |
|---|---|---|
| PKC Enzyme | Purified recombinant human PKC isoforms (e.g., PKCα, δ, ε). | nih.gov |
| Substrate | A protein or peptide that is a known target for PKC phosphorylation, such as calf thymus H1 histone. | nih.gov |
| Phosphate Donor | Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) for detection. | nih.gov |
| Cofactors | Required for the activation of specific PKC subfamilies, including Ca²⁺, diacylglycerol (DAG), and phospholipids (B1166683) (e.g., phosphatidylserine). | wikipedia.orgbiorxiv.org |
| Test Compound | The potential activator, such as Olivoretin E, is added to the reaction mixture. | |
| Buffer System | Maintains optimal pH and ionic strength for the enzymatic reaction (e.g., Tris-HCl). | nih.gov |
| Detection Method | Separation of phosphorylated proteins via SDS-PAGE followed by quantification of radioactivity. | nih.gov |
The PKC family is divided into three subfamilies—conventional (cPKC), novel (nPKC), and atypical (aPKC)—based on their activation requirements. wikipedia.org Activators like phorbol (B1677699) esters and teleocidins primarily target the C1 domain, a conserved region in the regulatory portion of conventional and novel PKC isoforms that serves as the binding site for diacylglycerol. wikipedia.orgnih.gov
The structure of all PKC isoforms includes a regulatory domain and a catalytic domain. wikipedia.org The regulatory domain contains the C1 and C2 domains. The C1 domain binds DAG and phorbol esters, while the C2 domain acts as a Ca²⁺ sensor in conventional isoforms. wikipedia.org The specificity of compounds like this compound for different PKC isoforms is determined by subtle differences in these regulatory domains. ucsd.edu For instance, the C1B domain of novel PKCs has a much higher affinity for DAG than that of conventional PKCs, allowing them to be activated without a concurrent increase in intracellular calcium. ucsd.edu Research on chimaeric proteins has shown that the regulatory domain plays a direct role in determining the substrate specificity of the enzyme, indicating that the binding of an activator to this region dictates the kinase's subsequent actions. nih.gov
Cellular Response Studies
The interaction of this compound and related compounds with PKC triggers a cascade of cellular events, influencing viral antigen expression and inflammatory signaling pathways.
The induction of the Epstein-Barr virus early antigen (EBV-EA) in latently infected human lymphoblastoid Raji cells is a well-established short-term screening method for tumor promoters. tandfonline.comtandfonline.com Compounds that activate PKC, such as teleocidins and phorbol esters, are known to be potent inducers of the EBV lytic cycle, leading to the expression of EA. tandfonline.comnih.gov
Research on olivoretins A, B, and C has demonstrated that they induce EBV-EA, although with lower potency compared to their parent compound, teleocidin B. tandfonline.com This reduced activity is attributed to the methylation of the free hydroxyl group at the C-14 position, a structural feature shared by the olivoretins. tandfonline.comtandfonline.com While teleocidin B shows maximal activity at concentrations around 0.1 µM, the olivoretins require approximately a 10-fold higher concentration to achieve a lower level of induction. tandfonline.com Given its structural classification as an olivoretin, this compound is expected to exhibit similar EBV-EA inducing activity.
Table 2: Comparative EBV-EA Inducing Activity of Teleocidin-Related Compounds
| Compound | Optimal Concentration (µM) | Max. EA-Positive Cells (%) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Teleocidin B | 0.1 | 31.8 | Free C-14 hydroxyl | tandfonline.com |
| (-)-Indolactam V | 0.33 | 31.5 | Free C-14 hydroxyl | tandfonline.com |
| Olivoretins (A, B, C) | ~1.0 | ~20 | Methylated C-14 hydroxyl | tandfonline.com |
The nuclear factor-κB (NF-κB) pathway is a cornerstone of cellular responses to stimuli such as stress and cytokines, playing a key role in inflammation and cell survival. nih.gov The activation of certain PKC isoforms is known to influence the NF-κB signaling cascade. mdpi.com For example, some studies have shown that PKC can activate IκB kinase, a critical upstream regulator of NF-κB. mdpi.com
While direct studies on this compound's effect on the NF-κB pathway are limited, research on other PKC activators and related natural compounds provides a potential framework. For instance, some forms of vitamin E have been shown to inhibit TNF-α-stimulated NF-κB activation. nih.govmdpi.comnih.gov However, it is crucial to note that this compound is a structurally distinct indole (B1671886) alkaloid, and its effects on NF-κB would be mediated through its specific pattern of PKC isoform activation, which may differ significantly from other classes of compounds. The ultimate effect—whether activation or inhibition—would depend on the specific PKC isoforms targeted by this compound and the cellular context.
Identification of Other Potential Molecular Targets for Research
While Protein Kinase C is the most well-documented receptor for the teleocidin class of compounds, the broad physiological effects of these molecules suggest the possibility of other molecular targets. pnas.org The activation of specific PKC isoforms by this compound leads to a downstream phosphorylation cascade, implicating a multitude of substrate proteins as indirect targets.
Research into the broader family of terpenoid indole alkaloids has identified various biological activities. For example, welwitindolinones have been associated with the inhibition of P-glycoprotein, while some hapalindoles act as sodium channel modulators. nih.gov Although these compounds are structurally distinct from this compound, their diverse activities highlight the potential for related alkaloids to interact with multiple target proteins. Future research could explore whether this compound or its metabolites interact with other kinases, ion channels, or cellular receptors, either directly or as a consequence of sustained PKC activation.
High-Throughput Screening Methodologies for this compound and its Analogs
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on biological targets or pathways. For natural products like this compound and its structural analogs, HTS provides a powerful approach to identify and characterize their bioactivities, paving the way for the development of new therapeutic agents. The screening of this compound and similar compounds, such as other teleocidin-type terpenoid indole alkaloids and indolactams, typically revolves around their known ability to modulate the activity of Protein Kinase C (PKC) isozymes.
The development of a robust HTS campaign for this compound and its analogs involves several key stages, from assay design and optimization to hit validation. evotec.combmglabtech.com The choice of screening methodology is critical and can be broadly categorized into two main approaches: target-based screening and phenotypic screening.
Target-Based High-Throughput Screening
Target-based screening focuses on measuring the direct interaction of a compound with a specific, purified biological target. Given that this compound and its analogs are known to interact with the C1 domain of PKC, several biochemical assays can be adapted for HTS to identify and characterize modulators of this interaction. springernature.combellbrooklabs.com
Fluorescence-Based Assays: These assays are widely used in HTS due to their sensitivity, adaptability to automation, and non-radioactive nature. rsc.orgnih.gov
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be designed to monitor the binding of this compound or its analogs to the PKC C1 domain. rsc.org In a competitive binding format, a fluorescently labeled probe that binds to the C1 domain is used. When a compound from the library, such as an this compound analog, displaces the probe, a change in the FRET signal is detected. rsc.org This method has been successfully used to screen for PKC ligands. rsc.org
Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently tagged ligand (probe) based on the indolactam scaffold could be synthesized. In the absence of a competing ligand, the probe binds to the PKC C1 domain, resulting in a high FP value. When an active compound from a library, like this compound, displaces the probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in the FP signal.
Kinase Activity Assays: These assays directly measure the enzymatic activity of PKC. They can be configured to identify both activators and inhibitors. For screening activators like this compound, the assay would measure the potentiation of kinase activity in the presence of the test compounds.
Antibody-Based Detection: These assays, often in an ELISA format, use antibodies that specifically recognize the phosphorylated substrate of PKC. assaygenie.combmglabtech.com An increase in the signal from the phospho-specific antibody indicates activation of the kinase by a compound. Kits for such assays are commercially available and can be adapted to a high-throughput format. abcam.com
ATP Consumption/ADP Production Assays: Since kinases utilize ATP for phosphorylation, their activity can be monitored by measuring the depletion of ATP or the production of ADP. nih.gov Commercially available kits, such as those based on luciferase/luciferin systems, can quantify ATP levels, with a decrease in signal indicating kinase activity.
A summary of potential target-based HTS assays for this compound and its analogs is presented in Table 1.
| Assay Type | Principle | Readout | Advantages | Potential Challenges |
| FRET | Competitive binding displaces a fluorescent probe from the PKC C1 domain, altering the energy transfer between two fluorophores. rsc.org | Change in fluorescence intensity at specific wavelengths. rsc.org | High sensitivity, ratiometric measurement reduces artifacts. researchgate.net | Requires specifically labeled probes and protein; potential for compound interference with fluorescence. |
| Fluorescence Polarization (FP) | Displacement of a small fluorescent probe from the PKC C1 domain by a test compound leads to a decrease in polarization. | Change in polarized light emission. | Homogeneous format, simple and robust. nih.gov | Lower sensitivity for large targets or low-affinity interactions. |
| Kinase Activity (Antibody-based) | Measures the phosphorylation of a specific substrate by PKC using a phospho-specific antibody. assaygenie.combmglabtech.com | Colorimetric, fluorometric, or luminescent signal. assaygenie.comabcam.com | Direct measurement of enzymatic activity, high specificity. | Antibody availability and cost, potential for cross-reactivity. |
| Kinase Activity (ADP Glo™) | Quantifies the amount of ADP produced during the kinase reaction, which is converted to a luminescent signal. bellbrooklabs.com | Luminescence. | Universal for any kinase, high sensitivity and dynamic range. | Indirect measurement, can be affected by compounds that interfere with the coupling enzymes. |
Phenotypic High-Throughput Screening
Cell-Based Reporter Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter that is responsive to a specific signaling pathway. researchgate.net Since PKC activation can trigger downstream pathways like the AP-1 transcription factor pathway, a reporter assay with an AP-1-responsive element can be used to screen for PKC activators. researchgate.net A study successfully used a β-lactamase reporter to screen for AP-1 inhibitors and identified PKC modulators. researchgate.net
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in cells simultaneously. revvity.com For this compound and its analogs, HCS assays could be designed to monitor PKC-mediated events such as:
Protein Translocation: Tracking the translocation of fluorescently tagged PKC isozymes from the cytoplasm to the cell membrane upon activation.
Morphological Changes: Quantifying changes in cell shape, adhesion, or the cytoskeleton that are known to be influenced by PKC signaling.
Downstream Protein Phosphorylation: Using phospho-specific antibodies to measure the phosphorylation of downstream targets of PKC within the cellular context.
A summary of potential phenotypic screening assays for this compound and its analogs is presented in Table 2.
| Assay Type | Principle | Readout | Advantages | Potential Challenges |
| Cell-Based Reporter Assay | Measures the activity of a reporter gene (e.g., luciferase) driven by a promoter responsive to a PKC-regulated pathway (e.g., AP-1). researchgate.net | Luminescence or fluorescence. | Physiologically relevant, measures downstream functional outcome. | Indirect; hits require deconvolution to identify the direct target. |
| High-Content Screening (HCS) | Automated imaging and analysis of multiple cellular parameters (e.g., protein translocation, morphology) in response to compound treatment. revvity.com | Multi-parametric image-based data. | Provides rich, multi-dimensional data; can identify novel phenotypes. revvity.com | Complex data analysis; lower throughput than some biochemical assays. |
The selection of a particular HTS methodology depends on the specific goals of the screening campaign. A target-based approach is often used for lead optimization and structure-activity relationship (SAR) studies, while a phenotypic screen is powerful for initial hit discovery from natural product libraries and for identifying compounds with novel mechanisms of action. revvity.comdrugtargetreview.com
Structure Activity Relationship Sar Investigations of Olivoretin E
Correlation of Structural Modifications with Molecular and Cellular Activities
The biological activity of Olivoretin (B1219251) E and its analogs is intrinsically linked to their chemical structures. wikipedia.org SAR studies reveal that even minor alterations to the molecule can lead to significant changes in potency and selectivity. The core structure of Olivoretin E consists of an indolactam ring fused with a monoterpenoid moiety. researchgate.net Variations in either of these components can profoundly impact its interaction with biological targets.
Research on related teleocidin compounds has shown that modifications to the terpene moiety can alter activity. For instance, the transformation of blastmycetin D to olivoretin A through acid treatment highlights how structural rearrangements can influence the final compound and its properties. nih.gov Furthermore, studies on 14-O-derivatives of (-)-indolactam V, which lacks the monoterpenoid portion, have demonstrated that different substituents at the C-14 position dramatically affect biological activity, such as Epstein-Barr virus early antigen (EBV-EA) induction. tandfonline.com Acyl derivatives at this position showed high activity, suggesting that the nature of the substituent is a critical determinant of the compound's biological profile. tandfonline.com
| Compound/Modification | Observed Activity/Correlation |
| Olivoretin A, B, C | Isolated from S. olivoreticuli; 14-O-methyl analogues of teleocidin. tandfonline.com |
| (-)-Indolactam V 14-O-acyl derivatives | High EBV-EA inducing activity, comparable to (-)-indolactam V. tandfonline.com |
| (-)-Indolactam V 14-O-alkyl derivatives | Significantly less active than (-)-indolactam V in inducing EBV-EA. tandfonline.com |
Identification of Essential Pharmacophoric Elements
A pharmacophore represents the three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. wikipedia.org Identifying these essential elements in this compound is crucial for understanding its mechanism of action and for designing new molecules with similar or improved activities. d-nb.info
Role of Specific Functional Groups (e.g., Hydroxyl Group)
Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. tpu.ru In this compound and related compounds, certain functional groups play a pivotal role in their biological activity.
The free hydroxyl group at position C-14 of the indolactam core has been identified as a critical feature for the biological activity of teleocidin-related compounds. tandfonline.com Studies on derivatives of (-)-indolactam V, the basic ring structure of teleocidins, have shown that alkylation of this hydroxyl group leads to a significant decrease in activity. tandfonline.com In contrast, acylation of the C-14 hydroxyl group can maintain or even enhance activity, possibly because these acyl groups can be hydrolyzed in vivo to regenerate the free hydroxyl group. tandfonline.com This highlights the importance of a hydrogen-bond donating group at this position for potent biological effects. unina.it
Influence of Monoterpenoid Moiety Structure
The monoterpenoid moiety fused to the indole (B1671886) ring is a defining characteristic of this compound and other teleocidins. researchgate.net The structure and stereochemistry of this part of the molecule are crucial for its biological activity. The terpene cyclization process, initiated by methylation, leads to the diverse structures seen in the teleocidin family. nih.gov The way this moiety is fused to the indolactam core creates a unique three-dimensional shape that is recognized by its biological target, protein kinase C. nih.gov The specific conformation conferred by the monoterpenoid portion is essential for orienting the key pharmacophoric features, such as the C-14 hydroxyl group and the indolactam ring system, for optimal interaction with the receptor. researchgate.net
Computational Approaches in SAR
Computational methods, particularly molecular docking, have become indispensable tools in the study of structure-activity relationships. openaccessjournals.com These techniques provide valuable insights into how ligands like this compound bind to their protein targets at a molecular level.
Molecular Docking Simulations to Elucidate Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. openaccessjournals.com This method is instrumental in understanding the binding modes of ligands and in identifying key intermolecular interactions.
In the context of this compound and its analogs, molecular docking simulations can be used to model their interaction with the C1 domain of protein kinase C, their primary biological target. These simulations can reveal the specific amino acid residues within the binding pocket that interact with the ligand. For instance, docking studies can visualize how the essential hydroxyl group at C-14 forms hydrogen bonds with the protein, and how the hydrophobic monoterpenoid moiety fits into a lipophilic pocket of the receptor. wikipedia.org By comparing the docking scores and binding poses of different this compound derivatives, researchers can rationalize the observed differences in their biological activities and predict the activity of novel, untested compounds. mdpi.com
| Computational Technique | Application in this compound SAR | Key Insights |
| Molecular Docking | Predicting the binding orientation and affinity of this compound and its analogs to the PKC C1 domain. | Elucidation of key hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex. openaccessjournals.com |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the structural features of this compound derivatives with their biological activity. sysrevpharm.org | Identification of physicochemical properties (e.g., lipophilicity, electronic parameters) that are critical for activity. nih.gov |
Preclinical Pharmacokinetic and Biotransformation Research Methodologies
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
In vitro ADME studies are fundamental in early-stage drug development to predict a compound's behavior in a living organism. qps.comwuxiapptec.comsygnaturediscovery.commerckmanuals.com These studies are typically conducted before advancing a compound to in vivo testing.
Metabolic Stability in Microsomal and Hepatocyte Systems
The metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic profile. srce.hr This is typically assessed using in vitro systems such as liver microsomes and hepatocytes. srce.hrnih.govresearchgate.net Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and are used to evaluate Phase I metabolism. srce.hrnih.govevotec.com Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes and their necessary cofactors, offering a more comprehensive model of liver metabolism. researchgate.netnih.gov
No specific data on the metabolic stability of Olivoretin (B1219251) E in either microsomal or hepatocyte systems has been published.
Plasma Protein Binding Research
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, availability to target tissues, and elimination. europa.euwikipedia.orgsygnaturediscovery.com Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. europa.euwikipedia.org
Research in this area typically employs techniques like equilibrium dialysis or ultrafiltration to determine the percentage of the drug that is bound to plasma proteins. qps.com This information is crucial for interpreting pharmacokinetic and pharmacodynamic data and for predicting potential drug-drug interactions. europa.eusygnaturediscovery.com
Publicly available data on the plasma protein binding characteristics of Olivoretin E could not be found.
In Vivo Preclinical Pharmacokinetic (PK) Studies in Research Models
In vivo PK studies are conducted in animal models, such as rodents (mice, rats) and non-rodents, to understand how a drug is absorbed, distributed, metabolized, and excreted by a living organism. europa.eufda.govcancer.govmdpi.com These studies are essential for predicting human pharmacokinetics and for establishing a safe and effective dosing regimen for clinical trials. europa.eufda.gov
Bioavailability and Tissue Distribution Research
Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. dndi.orgnih.gov It is a critical parameter for determining the appropriate route of administration. Tissue distribution studies reveal how a drug disseminates into various organs and tissues throughout the body, providing insights into its potential sites of action and toxicity. nih.govmdpi.comnih.govnih.govfrontiersin.orgdovepress.com These studies often involve administering the compound to animal models and measuring its concentration in different tissues at various time points. mdpi.comnih.govfrontiersin.org
There are no published studies detailing the bioavailability or tissue distribution of this compound in any research model.
Excretion Pathways (e.g., Fecal and Urinary Excretion)
Understanding the routes by which a drug and its metabolites are eliminated from the body is a key component of pharmacokinetic research. merckmanuals.comnih.gov The primary routes of excretion are through the kidneys (urinary excretion) and the liver (biliary and subsequent fecal excretion). merckmanuals.comfrontiersin.org Excretion studies typically involve analyzing urine and feces collected from dosed animals to quantify the amount of the parent drug and its metabolites. nih.govfrontiersin.org
Information regarding the excretion pathways of this compound has not been made public.
PK/PD (Pharmacokinetic/Pharmacodynamic) Research Linkages
Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates the relationship between drug concentrations in the body (PK) and the pharmacological effect (PD). nih.govvibiosphen.comwikipedia.orgcatapult.org.ukaccp1.orgnih.gov This modeling helps to understand the time course of a drug's effect and to optimize dosing regimens to maximize efficacy and minimize toxicity. nih.govaccp1.org It establishes a crucial link between drug exposure and response. nih.govcatapult.org.uk
In the absence of any pharmacokinetic or pharmacodynamic data for this compound, no PK/PD linkages can be established.
The lack of published preclinical data for this compound across all fundamental areas of pharmacokinetic and biotransformation research prevents a scientific assessment of its potential as a therapeutic agent. The information presented herein describes the standard methodologies used to characterize new chemical entities, but the specific application and results for this compound remain within the private domain of the researchers or entities that may have synthesized or studied this compound.
Research on Metabolite Identification and Profiling in Preclinical Systems
The primary objective of metabolite identification and profiling is to characterize the biotransformation of a parent drug into its metabolites. bioivt.com This process is crucial for understanding a compound's clearance mechanisms and for identifying any metabolites that may contribute to the pharmacological or toxicological profile. nih.gov The methodologies involve a combination of in vitro and in vivo systems.
In Vitro Methodologies: Initial screening for metabolic stability and metabolite formation is typically conducted using in vitro systems. bioivt.com These systems provide a controlled environment to study metabolism, primarily using liver-derived preparations, as the liver is the main site of drug biotransformation. alliedacademies.org
Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are responsible for a vast number of phase I oxidative metabolic reactions. bioivt.com Incubating a compound like this compound with liver microsomes from different preclinical species (e.g., rat, mouse, dog, monkey) and humans helps in identifying species differences in metabolism. europa.eu
Hepatocytes: Intact liver cells (hepatocytes) contain a broader range of both phase I and phase II metabolizing enzymes, offering a more complete picture of metabolic pathways, including conjugation reactions like glucuronidation and sulfation. bioivt.com
Recombinant Enzymes: Specific human CYP enzymes expressed in cell lines are used to pinpoint which particular enzymes are responsible for the metabolism of a compound, a process known as reaction phenotyping. bioivt.com
Analytical Techniques: High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-MS/MS) is the cornerstone for identifying and structurally elucidating metabolites. This technique separates the parent compound from its metabolites based on their physicochemical properties and provides accurate mass information to determine their elemental composition and fragmentation patterns for structural characterization. nih.govnih.gov
In Vivo Studies: Following in vitro characterization, in vivo studies in animal models are essential to confirm the metabolic profile in a whole organism. bioivt.com Plasma, urine, and feces are collected after administration of the compound to identify and quantify the metabolites formed under physiological conditions. srce.hr Studies in bile-duct cannulated animals can provide specific insights into the biliary excretion of the drug and its metabolites. nih.gov
Table 7.3.1: Common In Vitro Systems for Metabolite Profiling
| In Vitro System | Key Enzymes Present | Primary Application |
|---|---|---|
| Liver Microsomes | Phase I (e.g., CYPs, FMOs) | High-throughput screening for metabolic stability, identification of oxidative metabolites. |
| S9 Fraction | Phase I and some Phase II enzymes | Broader screening including some conjugation reactions. |
| Cryopreserved Hepatocytes | Comprehensive Phase I and II enzymes, transporters | "Gold standard" for in vitro metabolism, cross-species comparisons, transporter studies. |
Pharmacokinetic Modeling and Simulation in Preclinical Research
Pharmacokinetic (PK) modeling and simulation are powerful tools used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. certara.commdpi.com These models integrate physicochemical data with in vitro and in vivo preclinical data to simulate concentration-time profiles and understand the drug's disposition.
Non-Compartmental Analysis (NCA): NCA is often the first step in analyzing PK data from preclinical studies. It is a model-independent method used to calculate key PK parameters such as:
Area Under the Curve (AUC)
Clearance (CL)
Volume of Distribution (Vd)
Half-life (t½)
These parameters provide a fundamental understanding of the drug's exposure and persistence in the body. certara.com
Compartmental Modeling: Compartmental models use mathematical equations to describe the body as a series of interconnected compartments. These models can be simpler (e.g., one- or two-compartment models) or more complex and are fitted to experimental data to estimate the rates of drug transfer between compartments. certara.comnih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK modeling represents the most sophisticated approach, incorporating physiological data (e.g., organ blood flows, tissue volumes) with compound-specific information. researchgate.netnih.gov A PBPK model is constructed as a series of compartments representing actual organs and tissues, interconnected by the circulatory system. researchgate.net
The key advantages of PBPK modeling include:
In Vitro-In Vivo Extrapolation (IVIVE): PBPK models can use in vitro metabolism data (like intrinsic clearance from microsomes) to predict in vivo human pharmacokinetics. researchgate.net
Species Scaling: These models facilitate the extrapolation of animal PK data to predict human PK profiles. researchgate.net
Mechanistic Insights: They provide a deeper, mechanistic understanding of the factors that control a drug's disposition. mdpi.com
While no specific studies on this compound are currently available, the application of these established preclinical methodologies would be the standard approach to thoroughly characterize its pharmacokinetic and biotransformation properties, a critical step in the evaluation of any new chemical entity.
Advanced Analytical Methodologies for Olivoretin E Research
Spectroscopic Techniques for Structural Characterization and Analysis
Spectroscopic methods are fundamental to the structural determination of organic molecules. libretexts.org By probing the interaction of electromagnetic radiation with the molecule, these techniques reveal intricate details about its atomic composition, connectivity, and stereochemistry. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for elucidating the structure of organic compounds. mdpi.com It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C). mdpi.commdpi.com
For Olivoretin (B1219251) E, a compound isolated from Streptomyces olivoreticuli, ¹³C NMR spectroscopy has been utilized to identify its unique tertiary butyl group at C-19. pg.edu.pl The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. libretexts.org For instance, the ¹³C NMR chemical shift for the C-19 of Olivoretin E is reported to be at 147.6 ppm, while the associated tertiary butyl carbons (C-21, C-24, and C-26) show a chemical shift of 26.5 ppm. pg.edu.pl In comparison, the related compound Olivoretin C, which has an isopropyl group at C-19, displays a chemical shift of 151.9 ppm for C-19 and 21.7 ppm for the isopropyl carbons. pg.edu.pl
Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) for this compound and Olivoretin C
| Carbon Atom | This compound | Olivoretin C |
| C-19 | 147.6 | 151.9 |
| C-21 | 26.5 | 21.7 |
| C-24 | 26.5 | 21.7 |
| C-26 | 26.5 | - |
This table presents a comparison of the ¹³C NMR chemical shifts for the C-19 and associated alkyl carbons of this compound and Olivoretin C, highlighting the structural differences between the two compounds. pg.edu.pl
A complete assignment of both ¹H and ¹³C NMR spectra, including chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values in Hz), is crucial for the unambiguous structural determination of this compound. mdpi.comresearchgate.net
Mass Spectrometry (MS, HR-EIMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. jcsp.org.pk High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. jcsp.org.pkuzh.ch
The molecular formula of this compound has been established through HR-EIMS. specac.com The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure, as the molecule breaks apart in a predictable manner. preprints.orgmsu.edu For instance, the HR-EIMS data for the related compound, 14-O-methyl-teleocidin B (olivoretin A), was crucial for its identification. specac.com Similarly, the mass spectral data for blastmycetins, which are structurally related to teleocidins, show characteristic fragment ions that aid in their identification. mdpi.com
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. wikipedia.orgvscht.cz The UV spectrum shows the wavelengths at which the molecule absorbs light, with the absorption maxima (λmax) being characteristic of the chromophores present. libretexts.orgwikipedia.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrations of the chemical bonds. specac.commasterorganicchemistry.commgcub.ac.in Specific functional groups absorb at characteristic frequencies (expressed as wavenumbers in cm⁻¹). libretexts.orgmasterorganicchemistry.com For example, the IR spectrum of a related teleocidin compound, blastmycetin, shows absorption bands at 3430, 3200, 1705, 1655, 1615, 1585, 1500, and 1450 cm⁻¹, which are indicative of various functional groups within the molecule. mdpi.com
Table 2: General Spectroscopic Data for Teleocidin-Related Compounds
| Spectroscopic Technique | Characteristic Data | Reference |
| HR-EIMS | Provides exact mass for molecular formula determination. | mdpi.comspecac.com |
| UV-Vis | Reveals electronic transitions and conjugated systems. | wikipedia.orgvscht.cz |
| IR | Shows absorption bands for functional groups like -OH, -NH, C=O. | mdpi.comspecac.com |
| CD | Indicates stereochemistry through Cotton effects. | mdpi.com |
This table summarizes the types of information obtained from various spectroscopic techniques for teleocidin-related compounds, which are structurally similar to this compound.
Chiroptical Methods (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD))
Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration of chiral molecules like this compound. pbsiddhartha.ac.inyoutube.comadvancechemjournal.com These techniques measure the differential interaction of the molecule with left and right circularly polarized light. pbsiddhartha.ac.inyoutube.com
CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. pg.edu.plpbsiddhartha.ac.in The resulting CD spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure. pg.edu.plyoutube.com For example, the CD spectrum of blastmycetin, a related compound, exhibits multiple Cotton effects at different wavelengths, providing insight into its stereochemistry. mdpi.com Specifically, it shows [θ]296 +13,200, [θ]284 0, [θ]254 -72,100, and [θ]233 -40,800 in methanol (B129727). mdpi.com The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms in the molecule. youtube.com
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation, purification, and quantification of components in a mixture. openaccessjournals.comresearchgate.netshimadzu.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for the quantitative analysis of chemical compounds. openaccessjournals.comresearchgate.netshimadzu.comnih.gov An HPLC system utilizes a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). openaccessjournals.comnih.gov The separation is based on the differential partitioning of the components between the mobile and stationary phases. openaccessjournals.com
For the quantitative analysis of this compound, a validated HPLC method would be required. This would involve selecting an appropriate column (e.g., a reversed-phase C18 column), a suitable mobile phase composition (often a mixture of solvents like acetonitrile (B52724) and water), a constant flow rate, and a detector (commonly a UV-Vis detector set at a wavelength where this compound shows maximum absorbance). uzh.ch By injecting standard solutions of known concentrations of this compound, a calibration curve can be constructed to determine the concentration of the compound in unknown samples. uzh.ch
Table 3: Components of a Typical HPLC System for Quantitative Analysis
| Component | Function |
| Solvent Reservoir | Holds the mobile phase. |
| Pump | Delivers the mobile phase at a constant flow rate and high pressure. |
| Injector | Introduces a precise volume of the sample into the mobile phase stream. |
| Column | Contains the stationary phase where the separation of components occurs. |
| Detector | Detects the separated components as they elute from the column. |
| Data System | Processes the detector signal to generate a chromatogram and perform quantitative calculations. |
This table outlines the essential components of a High-Performance Liquid Chromatography (HPLC) system used for the separation and quantification of chemical compounds like this compound. openaccessjournals.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly suited for the analysis of volatile and semi-volatile organic compounds. researchgate.net While this compound itself is a large, non-volatile molecule, GC-MS can be instrumental in the broader context of its research, for instance, by analyzing smaller, volatile compounds related to its biosynthesis or the metabolic profile of the source organism, Streptomyces olivoreticuli. rsc.orgnih.gov
The GC-MS process involves vaporizing a sample, which then travels through a capillary column propelled by an inert carrier gas. quantics.co.uk Compounds are separated based on properties like boiling point and polarity before entering the mass spectrometer. researchgate.netquantics.co.uk The mass spectrometer ionizes the separated components, which are then sorted by their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. researchgate.net In the study of organisms producing this compound, GC-MS could be used to:
Identify precursor molecules or byproducts in the biosynthetic pathway.
Analyze potential degradation products of this compound that are more volatile than the parent compound.
For example, a study on Olea europaea (olive) leaves, another source of complex phenols, utilized GC-MS to identify specific marker compounds in extracts, demonstrating the technique's utility in identifying components within a complex natural matrix. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of non-volatile and thermally labile compounds like this compound. iastate.edueurachem.org It couples the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. iastate.edudemarcheiso17025.com This synergy allows for the effective separation of this compound from other metabolites in a complex biological extract, followed by its confident identification and quantification. iastate.edu
In a typical LC-MS analysis, the sample is dissolved in a solvent and passed through a column packed with a stationary phase. The components separate based on their differential affinities for the stationary and mobile phases. eurachem.org As each compound elutes from the column, it is ionized (e.g., via electrospray ionization - ESI) and detected by the mass spectrometer. demarcheiso17025.com Tandem mass spectrometry (LC-MS/MS) can provide even greater specificity by fragmenting a selected parent ion and analyzing its product ions, which is crucial for structural elucidation and for quantification in complex matrices. demarcheiso17025.comresearchgate.net The tentative identification of this compound in Anemonia sulcata was achieved using mass spectrometry, highlighting the technique's applicability. mdpi.com
Method Validation for Academic Research Applications
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.euujpronline.com For academic research involving this compound, validating the analytical method ensures that the results concerning its quantification, stability, or metabolic fate are reliable and reproducible. llri.inbiopharminternational.com Key validation parameters, as outlined by guidelines from bodies like the International Conference on Harmonisation (ICH), include linearity, range, accuracy, precision, specificity, and robustness. demarcheiso17025.comeuropa.eu
Linearity and Range Determination
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte. europa.eu The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision. europa.eu
To establish the linearity for an this compound assay, a series of calibration standards at different concentrations would be prepared and analyzed. Typically, a minimum of five concentration levels is recommended. chromatographyonline.com The response (e.g., peak area from an LC-MS chromatogram) is then plotted against the concentration, and the relationship is evaluated using statistical methods like linear regression. The correlation coefficient (r²) is expected to be close to 1.0, indicating a strong linear relationship.
| Parameter | Description | Typical Requirement for Validation |
| Linearity | The ability to elicit test results directly proportional to the analyte concentration. europa.eu | Evaluation via linear regression; correlation coefficient (r²) should be close to 1.0. |
| Range | The concentration interval where the method is precise, accurate, and linear. europa.eu | Derived from linearity studies and depends on the specific application (e.g., 80% to 120% of the test concentration for an assay). europa.eu |
Accuracy and Precision Assessments
Accuracy refers to the closeness of the measured value to the true or accepted reference value. quantics.co.ukwikipedia.orgPrecision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. quantics.co.ukwikipedia.org
Accuracy for this compound quantification would be assessed by spiking a blank matrix (e.g., an extract from a non-producing organism) with a known amount of purified this compound at different concentration levels (e.g., low, medium, and high). chromatographyonline.com The percent recovery would then be calculated.
Precision is evaluated at three levels:
Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment. chromatographyonline.com
Intermediate Precision: Assesses variations within the same laboratory, such as on different days or with different analysts or equipment. demarcheiso17025.com
Reproducibility: Assesses precision between different laboratories (an inter-laboratory trial).
| Parameter | Description | Assessment Method Example |
| Accuracy | Closeness of the measured value to the true value. elementlabsolutions.comgoermicro.com | Spiked-matrix recovery studies at multiple concentrations. researchgate.net |
| Precision | Agreement between repeated measurements of the same sample. elementlabsolutions.comgoermicro.com | Calculating the Relative Standard Deviation (RSD) for repeatability and intermediate precision assessments. demarcheiso17025.com |
Emerging Analytical Biology Approaches in this compound Research
Analytical biology is an emerging field that integrates advanced analytical techniques with biological questions, moving from simply identifying molecules to understanding their function and dynamics within a system. lcms.cz For a natural product like this compound, these approaches can provide deep insights into its biosynthesis, ecological role, and pharmacological mechanisms.
Emerging approaches relevant to this compound research include:
Metagenome Mining: The biosynthetic gene clusters for related compounds like teleocidins and lyngbyatoxins have been identified in bacteria. nih.govplos.org Using metagenomic analysis of Streptomyces olivoreticuli or symbiotic bacteria from organisms like Anemonia sulcata, researchers can identify the specific gene cluster responsible for this compound production. mdpi.complos.org
Metabolomics: LC-MS-based metabolomics can create a comprehensive profile of all small molecules in a biological sample. By comparing the metabolomes of this compound-producing and non-producing strains, or organisms under different environmental stresses, researchers can generate hypotheses about its biological function.
Integrated Omics: Combining genomics, transcriptomics, proteomics, and metabolomics provides a holistic view of the biological system. lcms.cz This integrated approach can fully elucidate the this compound biosynthetic pathway, its regulation, and its effects on cellular targets, bridging the gap between its chemical structure and its biological activity.
Computational and Theoretical Studies on Olivoretin E
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are fundamental computational techniques used to predict how a small molecule (a ligand), such as Olivoretin (B1219251) E, binds to a macromolecular target, typically a protein receptor. openaccessjournals.comresearchgate.net This process is crucial for understanding the compound's mechanism of action and for structure-based drug design. nih.gov The primary goal is to identify the preferred binding pose and estimate the binding affinity. nottingham.ac.uk
The general workflow involves generating a three-dimensional structure of the ligand and the target protein. For Olivoretin E, a relevant target is Protein Kinase C (PKC), which is strongly activated by the teleocidin family of compounds. researchgate.net A docking algorithm then systematically samples a vast number of possible orientations and conformations of the ligand within the protein's binding site. uneb.br Each generated pose is evaluated using a scoring function, which calculates a score representing the predicted binding affinity. nottingham.ac.uk Analysis of the top-scoring poses reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com
These simulations can guide the design of new analogs with improved potency or selectivity by highlighting which chemical modifications might enhance binding. nih.gov
Table 1: Illustrative Molecular Docking Results for this compound with Protein Kinase C (PKC)
This table presents hypothetical data to illustrate the typical output of a molecular docking simulation.
| Parameter | Value/Description |
| Target Protein | Protein Kinase C (PKC) |
| Ligand | This compound |
| Docking Software | AutoDock Vina |
| Best Pose Binding Affinity | -9.8 kcal/mol |
| Predicted Inhibition Constant (Ki) | 150 nM |
| Key Hydrogen Bonds | - Indole (B1671886) N-H with Gln258- Carbonyl O with Lys240 |
| Key Hydrophobic Interactions | - Isopropyl group with Val265, Leu271- Terpene ring with Phe245, Pro275 |
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. dovepress.comnih.gov MD simulations are used to assess the stability of the protein-ligand complex predicted by docking and to analyze the conformational changes that may occur upon binding. nih.govnih.gov
In an MD simulation, the initial coordinates are typically taken from a promising docking result. The system, including the protein-ligand complex, is solvated in a box of water molecules and ions to mimic physiological conditions. biorxiv.org The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a series of very short time steps. nih.gov By running the simulation for nanoseconds or even microseconds, a trajectory is generated that reveals how the complex behaves. mdpi.com
Key analyses of the trajectory include the Root Mean Square Deviation (RMSD), which measures the structural deviation of the protein and ligand from their initial positions, indicating the stability of the complex. nih.gov Fluctuations in specific regions can reveal protein flexibility and induced-fit mechanisms. cresset-group.com These simulations provide a more accurate and realistic assessment of the binding event than docking alone. biorxiv.org
Table 2: Representative Molecular Dynamics Simulation Stability Metrics for this compound-PKC Complex
This table contains representative data demonstrating the analysis of an MD trajectory.
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand (this compound) RMSD (Å) | Notes |
| 0-10 | 0.5 - 1.8 | 0.4 - 1.2 | Initial equilibration phase, system relaxing. |
| 10-50 | 1.9 - 2.2 | 1.1 - 1.5 | System reaches a stable state; minor fluctuations. |
| 50-100 | 2.0 - 2.3 | 1.3 - 1.6 | Continued stability, confirming a stable binding pose. |
| 100-200 | 2.1 - 2.4 | 1.4 - 1.7 | The complex remains intact throughout the simulation. |
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions. rsdjournal.orgwikipedia.org Unlike the classical mechanics used in MD, DFT is a quantum mechanical method that can accurately model bond formation and breaking, making it ideal for studying enzymatic reactions. nih.govsumitomo-chem.co.jp
For this compound, DFT could be applied to investigate the key steps in its biosynthesis. researchgate.net For example, the terpene cyclization triggered by the P450 oxygenase (TleB) involves complex electronic rearrangements. researchgate.net Using DFT, researchers can model the reactants, products, and the high-energy transition states that connect them. scispace.comrsc.org This allows for the calculation of activation energies, which determine the rate and feasibility of a reaction step. mdpi.com Such studies can confirm a proposed biosynthetic pathway, explain the stereoselectivity of an enzyme, and provide a detailed understanding of the catalytic mechanism at the atomic level. aspbs.comcecam.org
Table 3: Example DFT Calculation for a Hypothetical Biosynthetic Step of this compound
This table shows example energy values calculated via DFT to determine reaction feasibility.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |
| Reactants | B3LYP/6-31G(d) | 0.0 | Ground state energy of the starting materials. |
| Transition State (TS) | B3LYP/6-31G(d) | +18.5 | The energy barrier for the reaction to proceed. |
| Products | B3LYP/6-31G(d) | -25.0 | The final energy of the products, indicating an exothermic reaction. |
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties
Before a compound can be considered for therapeutic use, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction uses computational models to estimate these properties, providing a rapid and cost-effective screening method in early-stage drug discovery. nih.govcomputabio.com These models are built from large datasets of experimental results and use a molecule's structure to predict its ADMET characteristics. researchgate.netbiorxiv.org
For this compound, these tools can predict its likely absorption after oral administration (e.g., Caco-2 cell permeability), how it will distribute throughout the body (e.g., blood-brain barrier penetration, plasma protein binding), its susceptibility to metabolism by cytochrome P450 enzymes, and potential toxicities. frontiersin.org This information is critical for identifying potential liabilities that could prevent a compound from becoming a successful drug. nih.gov
Table 4: Predicted ADMET Profile for this compound
This table provides an example of an in silico ADMET prediction report. Values are for illustrative purposes.
| ADMET Property | Parameter | Predicted Value | Interpretation |
| Absorption | Water Solubility (logS) | -4.2 | Low solubility |
| Caco-2 Permeability (logPapp) | 0.95 | High permeability | |
| Human Intestinal Absorption | 92% | Well absorbed | |
| Distribution | Plasma Protein Binding (PPB) | 96% | Highly bound |
| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross the BBB | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 | |
| Excretion | Total Clearance (log ml/min/kg) | 0.45 | Moderate clearance rate |
| Toxicity | hERG Inhibition | High Risk | Potential for cardiotoxicity |
| Ames Mutagenicity | Low Risk | Unlikely to be mutagenic |
Computational Approaches for Biosynthetic Pathway Prediction and Enzyme Engineering
Computational tools have been developed to predict the biosynthetic pathways of natural products. nih.gov These methods use retrosynthesis-based algorithms, which work backward from the final product, like this compound, to identify plausible precursors and the enzymatic reactions that connect them. sjtu.edu.cnresearchgate.net
Platforms such as PathPred and BioNavi-NP utilize large databases of known biochemical reactions and transformation rules. pharmafeatures.comnih.gov Given the structure of this compound, these tools can generate a network of possible synthetic routes originating from simple primary metabolites. nih.gov They can also suggest the types of enzymes (e.g., terpene synthases, methyltransferases, P450s) required for each step by matching the predicted transformation to known enzyme functions. nih.govrsc.org
These computational predictions are invaluable for efforts in synthetic biology and enzyme engineering. They can help identify the genes responsible for a compound's biosynthesis in an organism's genome and provide a roadmap for heterologous expression, where the entire pathway is reconstructed in a host organism like E. coli for sustainable production. nih.gov
Future Directions and Research Gaps in Olivoretin E Studies
Elucidation of Remaining Unidentified Biosynthetic Steps
The biosynthesis of teleocidin-type alkaloids, the family to which Olivoretin (B1219251) E belongs, is a complex process involving multiple enzymatic steps. While significant progress has been made in understanding the general pathway, specific steps leading to the unique tert-butyl group of Olivoretin E are still hypothetical. rsc.org
Researchers have proposed a biosynthetic pathway where the this compound scaffold is formed via a precursor molecule, blastmycetin E. rsc.org This proposed pathway involves a methylation event at the C-26 position, but the precise enzymes and mechanisms governing this transformation have not been definitively identified or characterized. rsc.org The isolation of blastmycetin E from Streptoverticillium blastmyceticum supports this hypothesis, suggesting a chemical relationship and a likely biosynthetic link to this compound, which is produced by Streptomyces olivoreticuli. rsc.orgresearchgate.net
Future research should focus on identifying and characterizing the specific methyltransferase responsible for this key step. This will likely involve a combination of genome mining of the producing organism, heterologous expression of candidate genes, and in vitro enzymatic assays to confirm function. researchgate.net A complete understanding of the biosynthetic machinery will not only solve a fundamental biological puzzle but also set the stage for pathway engineering and the potential for microbial production of this compound and novel analogs. researchgate.net
Table 1: Key Compounds in the Proposed Biosynthesis of this compound
| Compound Name | Producing Organism | Role in Pathway | Status of Biosynthetic Step |
|---|---|---|---|
| Teleocidin A-1 | Streptomyces mediocidicus | General Precursor | Pathway largely characterized |
| Blastmycetin E | Streptoverticillium blastmyceticum | Proposed direct precursor to this compound | Isolation supports proposed pathway rsc.org |
| This compound | Streptomyces olivoreticuli | Final Product | Specific final steps remain unconfirmed rsc.org |
Exploration of Novel Synthetic Pathways and Derivative Design
The structural complexity of this compound presents a significant challenge for total chemical synthesis. While syntheses for related teleocidins have been developed, creating the unique tert-butyl moiety of this compound efficiently remains an area ripe for innovation. researchgate.netdtu.dk Future synthetic efforts should focus on developing more modular and efficient routes that allow for the systematic exploration of the molecule's structure-activity relationship (SAR).
A promising avenue is the development of chemoenzymatic synthesis strategies. researchgate.net By combining the precision of biosynthetic enzymes with the flexibility of organic chemistry, it may be possible to produce this compound and its derivatives on a larger scale. researchgate.net This approach could involve using purified enzymes from the biosynthetic pathway to perform challenging transformations on synthetic intermediates.
Furthermore, the design of novel derivatives is crucial for translating the biological activity of this compound into therapeutic applications. Research has shown that simplified analogs of similar natural PKC ligands can retain potent biological activity while potentially reducing undesirable effects like tumor promotion. researchgate.net By exploring modifications to the indolactam core, the terpenoid ring system, and the tert-butyl group, researchers can develop new compounds with improved selectivity for specific PKC isozymes or even novel biological targets.
Identification of Additional Biological Targets and Mechanisms Beyond PKC Activation
While this compound is a well-established PKC activator, its full spectrum of biological targets is unlikely to be limited to this single enzyme family. researchgate.net A critical gap in current research is the exploration of its effects on other cellular signaling pathways.
Recent patent literature suggests a compelling new direction for this compound and related compounds in the field of cancer immunotherapy. google.com These molecules have been investigated for their potential to reverse T-cell exhaustion, a state of dysfunction that allows tumors to evade the immune system. google.com The proposed mechanism involves the induction of NFAT (Nuclear Factor of Activated T-cells)-dependent T-cell activation, which helps to reinvigorate exhausted T-cells and enhance their anti-tumor activity. google.com This finding points to a biological function with significant therapeutic implications, operating distinctly from general PKC activation.
Future studies should aim to validate these findings and elucidate the precise molecular interactions responsible for this immunomodulatory effect. Investigating the impact of this compound on other immune cell types and its potential synergy with existing checkpoint inhibitor therapies could open up new avenues for cancer treatment. google.com
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research
To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond single-target analyses and adopt a systems-level approach. The integration of "omics" technologies, such as metabolomics and proteomics, offers a powerful way to map the global cellular response to this compound. le.ac.uk
Metabolomics can identify and quantify changes in the cellular metabolome following treatment with this compound, revealing disruptions in metabolic pathways that could be linked to its mechanism of action. le.ac.uk Similarly, proteomics can provide a snapshot of the entire set of proteins in a cell, identifying which proteins are up- or down-regulated and which are post-translationally modified in response to the compound. le.ac.uk These unbiased, large-scale datasets can help identify novel biological targets and signaling networks affected by this compound.
For instance, a metabolomic study could reveal alterations in cardiac physiopathology, while proteomics could identify specific protein biomarkers associated with the compound's effects. le.ac.uk This approach is particularly valuable for uncovering unexpected mechanisms and off-target effects, providing a more complete picture of the molecule's biological profile.
Application of Advanced Bioinformatic and Machine Learning Tools for Predictive Research
The vast datasets generated by omics technologies require advanced computational tools for analysis and interpretation. Bioinformatics and machine learning are becoming indispensable for extracting meaningful insights from complex biological data. le.ac.uk
In the context of this compound research, machine learning algorithms can be used to:
Predict Novel Targets: Analyze protein structure databases to predict potential binding partners for this compound based on its chemical structure.
Analyze Omics Data: Identify patterns and correlations in metabolomic and proteomic data to generate hypotheses about the compound's mechanism of action.
Design Novel Derivatives: Predict the biological activity and potential toxicity of virtual this compound analogs, helping to prioritize the synthesis of the most promising candidates.
One concrete example of such tools is the use of deep learning-based spectral libraries, which can predict and analyze mass spectrometry data in proteomic and metabolomic experiments, enhancing the accuracy of compound identification. le.ac.uk Furthermore, the application of genome mining, a bioinformatic approach, is crucial for identifying the biosynthetic gene clusters that produce natural products like this compound in microorganisms. nih.gov By leveraging these advanced computational methods, researchers can accelerate the pace of discovery, moving from data collection to testable hypotheses more efficiently.
Q & A
Q. What analytical methods are commonly used to identify and quantify Olivoretin E in plant extracts?
Methodological Answer:
- Chromatographic techniques (e.g., HPLC, UPLC) paired with mass spectrometry (MS) are standard for identification due to their sensitivity in isolating phenolic compounds .
- Quantification often employs UV-Vis spectroscopy at wavelengths optimized for flavonoid absorption (e.g., 280–320 nm), calibrated against reference standards .
- Example Workflow : Extract purification → HPLC-MS profiling → spectral matching with databases (e.g., PubChem, Reaxys) → validation via NMR for structural confirmation.
Q. How can researchers design initial in vitro assays to assess this compound’s antioxidant activity?
Methodological Answer:
- Use cell-free assays (e.g., DPPH radical scavenging, FRAP) to measure redox potential, ensuring controls (e.g., ascorbic acid) and triplicate trials .
- Key Variables : Concentration gradients (e.g., 10–100 µM), incubation times, and pH conditions mimicking physiological environments .
- Data Interpretation : Calculate IC50 values and compare with known antioxidants; address confounding factors like solvent interference .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported bioavailability across studies?
Methodological Answer:
- Comparative Meta-Analysis : Aggregate data from pharmacokinetic studies, noting variables like administration routes (oral vs. intravenous) and model systems (rodent vs. human cell lines) .
- In Silico Modeling : Use tools like GastroPlus® to simulate absorption dynamics, identifying discrepancies between predicted and observed bioavailability .
- Advanced Techniques : Employ Caco-2 cell monolayers to assess intestinal permeability or microsomal stability assays to evaluate metabolic degradation .
Q. How can researchers optimize extraction protocols for this compound to balance yield and purity in understudied plant species?
Methodological Answer:
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to test variables (e.g., solvent polarity, temperature, extraction time) .
- Validation Metrics : Measure yield (mg/g dry weight) via HPLC and purity (e.g., total phenolic content via Folin-Ciocalteu assay) .
- Case Study Table :
| Solvent System (Ethanol:Water) | Yield (mg/g) | Purity (%) |
|---|---|---|
| 70:30 | 2.1 ± 0.3 | 85.2 |
| 50:50 | 1.8 ± 0.2 | 78.9 |
| 90:10 | 1.5 ± 0.4 | 92.1 |
Note: Higher ethanol ratios improve purity but reduce yield due to polyphenol insolubility .
Q. What mechanistic studies elucidate this compound’s interaction with inflammatory pathways?
Methodological Answer:
- Gene Expression Profiling : Use RT-qPCR or RNA-seq to monitor cytokine (e.g., TNF-α, IL-6) modulation in LPS-induced macrophages .
- Molecular Docking : Simulate binding affinities with NF-κB or COX-2 targets using AutoDock Vina, validated by surface plasmon resonance (SPR) .
- In Vivo Correlation : Conduct murine models of inflammation (e.g., carrageenan-induced paw edema) with dose-response analysis .
Methodological Challenges and Solutions
Q. How should researchers address the lack of standardized protocols for this compound’s cytotoxicity testing?
Methodological Answer:
- Adopt ISO Guidelines : Follow ISO 10993-5 for biocompatibility testing, using multiple cell lines (e.g., HepG2, HEK293) and endpoints (MTT, LDH release) .
- Interlaboratory Reproducibility : Share raw data via repositories (e.g., Zenodo) and detail experimental conditions (e.g., serum concentration in media) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Methodological Answer:
- Mixed-Effects Models : Account for variability in cell response using R or Python’s
lme4/statsmodelspackages . - Single-Cell RNA Sequencing : Resolve heterogeneity by clustering subpopulations with Seurat or Scanpy .
Data Presentation and Reproducibility
Q. How can researchers structure supplementary materials to enhance reproducibility of this compound studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
